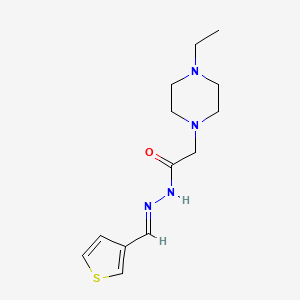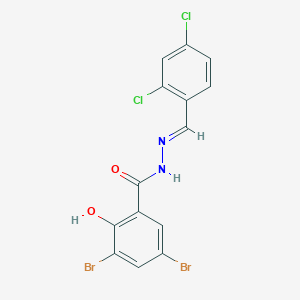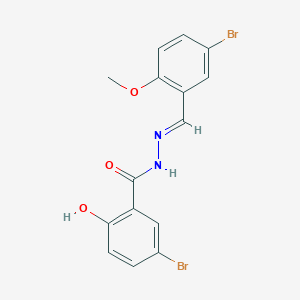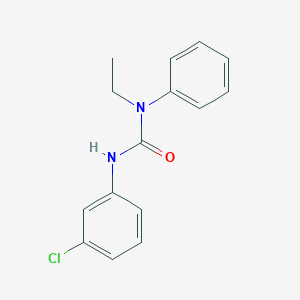
2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile
Übersicht
Beschreibung
2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DAPH-12 and belongs to the class of chromene derivatives.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile have not been extensively studied. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its high sensitivity and selectivity for metal ion detection. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research on 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile. These include:
1. Further investigation of the compound's fluorescence properties and its potential use as a probe for other metal ions.
2. Development of new materials for electronic and optoelectronic devices using 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile.
3. Investigation of the compound's antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.
4. Modification of the compound's structure to improve its solubility and reduce its toxicity.
In conclusion, 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is a chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for metal ion detection make it a promising candidate for the development of new materials and probes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile has been investigated for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential use in the development of new materials for electronic and optoelectronic devices.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-8-13-15(9-2-1-3-11(20)6-9)12-5-4-10(18)7-14(12)21-16(13)19/h1-7,15,20H,18-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLCXAZXLQGISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3837226.png)
![2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3837235.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3837237.png)
![2-oxo-2-phenylethyl 3-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B3837244.png)

![1-(4-fluorobenzyl)-3-[2-(3-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3837254.png)
![2-benzylchromeno[3,4-d][1,2,3]triazol-4(2H)-one](/img/structure/B3837267.png)


![2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3837294.png)

